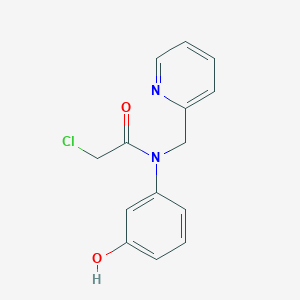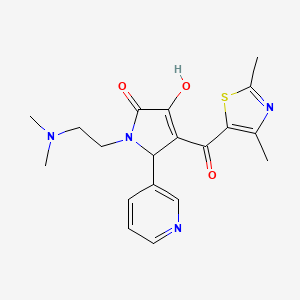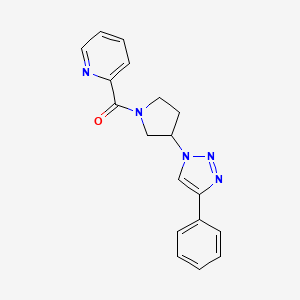
(R)-4-Methyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-4-Methyloxazolidine-2,5-dione, also known as (R)-MDO, is a chiral cyclic amino acid that has been extensively studied over the last few decades. This compound has shown great potential in various scientific research applications, including drug discovery, catalysis, and materials science.
Scientific Research Applications
Electrochemical Behavior and Redox Reactivity
(R)-4-Methyloxazolidine-2,5-dione is involved in electrochemical behaviors and redox reactions. A study by Alstanei et al. (2003) explores its electrochemical behavior in solvents like dimethylsulphoxide and acetonitrile. The research presents a mechanism for the reduction of 4-R-triazolindiones, leading to the formation of corresponding urazoles, which are relevant in electrochemical applications (Alstanei et al., 2003).
Potential Indicators of Tissue pH
(R)-4-Methyloxazolidine-2,5-dione derivatives have been investigated as potential indicators of tissue pH. Maeda et al. (1989) synthesized 5-fluoroalkyl-5-methyloxazolidine-2,4-diones, exploring their use in indicating tissue pH based on fluorinative dehydroxylation (Maeda et al., 1989).
Biotransformation Systems
(R)-4-Methyloxazolidine-2,5-dione is used in biotransformation systems. Cantello et al. (1994) describe a biotransformation system using red yeasts for the reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2, 4-diones, potentially useful in treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Muscarinic Agonists and Antidementia Drugs
(R)-4-Methyloxazolidine-2,5-dione derivatives are investigated for their use as muscarinic agonists and potential antidementia drugs. Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives and evaluated their cholinergic activity, revealing their potential in designing new muscarinic agonists for antidementia applications (Tsukamoto et al., 1993).
Monoamine Oxidase Inhibitors
Gunal et al. (2018) focused on the asymmetric synthesis of 5-methyl-3-aryloxazolidine-2,4-dione enantiomers, evaluating them as monoamine oxidase inhibitors. The findings suggest potential applications in antidepressant drugs (Gunal et al., 2018).
Hypoglycemic Agents
Dow et al. (1991) explored benzyloxazolidine-2,4-diones as potent hypoglycemic agents. These compounds showed potential in lowering blood glucose levels in certain mouse models, indicating their therapeutic potential in diabetes management (Dow et al., 1991).
Synthesis of α-Hydroxyamides
Merino et al. (2010) reported a novel approach to synthesizing 1,3-oxazolidine-2,4-diones, leading to α-hydroxyamides with potential pharmacological applications (Merino et al., 2010).
Photocatalytic Degradation Mechanism
Guillard et al. (2002) investigated the photocatalytic degradation mechanism for derivatives of triazolidine, including (R)-4-Methyloxazolidine-2,5-dione, offering insights into environmental applications for pollutant degradation (Guillard et al., 2002).
Antineoplastic Activities
Hall et al. (1992) studied the antineoplastic activities of 1,2,4-triazolidine-3,5-diones, including (R)-4-Methyloxazolidine-2,5-dione derivatives, in various cancer cell lines, demonstrating their potential as cytotoxic agents in cancer therapy (Hall et al., 1992).
Crystal Structures and Molecular Modeling
Studies by Inada et al. (2017) and Kistenmacher et al. (1970) have focused on the crystal structures and molecular modeling of oxazolidine derivatives, providing fundamental insights into their molecular behavior and potential applications in material science and pharmacology (Inada et al., 2017), (Kistenmacher et al., 1970).
Hypolipidemic Activity
Simlot et al. (1994) showed that 1,2,4-triazolidine-3,5-diones possess hypolipidemic activity in rodents, indicating their potential in managing lipid disorders (Simlot et al., 1994).
Synthesis of Polyureas
Mallakpour et al. (2004) reported on the microwave-assisted rapid polycondensation of 1,2,4-triazolidine-3,5-dione derivatives, leading to the creation of novel polyureas with potential industrial applications (Mallakpour et al., 2004).
properties
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYCNJKAUROO-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Methyloxazolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)

![Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2841563.png)



![(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2841567.png)

![3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2841576.png)
![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841582.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)